molecular formula C10H8ClNO3 B8688770 6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione

6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B8688770
M. Wt: 225.63 g/mol
InChI Key: LWRXXBZJMIVKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C10H8ClNO3 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

6-chloro-1-ethyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H8ClNO3/c1-2-12-8-4-3-6(11)5-7(8)9(13)15-10(12)14/h3-5H,2H2,1H3

InChI Key

LWRXXBZJMIVKQC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1 g (5.06 mmol) of 6-chloro-1H-benzo[d][1,3]oxazine-2,4-dione in DMF (20 ml) were carefully added 265 mg of sodium hydride (55% in mineral oil) at 0° C. This mixture was stirred for 30 min at RT and then 1.18 ml (7.59 mmol) of ethyl iodide were added. Stirring was continued for 16 h at RT, then water was added and the mixture was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated. The remaining residue was purified by crystallization from heptane to obtain 682 mg (60%) of 6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione as an off-white solid. 1HNMR (DMSO-d6, 300 MHz): δ 1.21 (t, J=7.0 Hz, 3H), 4.05 (q, J=7.0 Hz, 2H), 7.54 (d, J=9.1 Hz, 1H), 7.88 (dd, J=9.1 and 2.5 Hz, 1H), 7.96 (d, J=2.5 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step Two
Quantity
1.18 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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